molecular formula C17H15NO3 B027044 methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS No. 103781-89-1

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B027044
CAS No.: 103781-89-1
M. Wt: 281.3 g/mol
InChI Key: GSULHLQFRMLEEO-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the indole-2-carboxylate scaffold, which is recognized in scientific literature as a promising core structure for developing novel therapeutic agents. Key Research Applications: Antiviral Agent Development: The indole-2-carboxylate structure has demonstrated notable broad-spectrum antiviral activity in preclinical research. This scaffold shows potential for further optimization and investigation against various viral targets . HIV-1 Integrase Inhibition: This compound serves as a key synthetic precursor for exploring novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The indole-2-carboxylic acid core is known to chelate the two Mg²⁺ ions in the enzyme's active site, a critical mechanism for antiviral activity . Structural modifications on this core, such as the introduction of hydrophobic groups, can enhance interaction with the viral DNA and improve inhibitory potency . Medicinal Chemistry SAR Studies: The presence of the benzyloxy group at the 6-position and the methyl ester at the 2-position makes this reagent an excellent building block for Structure-Activity Relationship (SAR) explorations. Researchers can systematically modify these sites to optimize pharmacokinetic properties, including metabolic stability and solubility . Quality & Compliance: Supplied as a research-grade material, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 6-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSULHLQFRMLEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405823
Record name methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103781-89-1
Record name methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole or its derivatives.

    Benzylation: The 6-position of the indole ring is selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The 2-position of the indole ring is then carboxylated using carbon dioxide under high pressure or by employing a carboxylating agent like diethyl carbonate.

    Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl 6-(benzyloxy)-1H-indole-2-methanol.

    Substitution: 3-nitro, 3-halo, or 3-sulfonyl derivatives of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H15_{15}NO3_3
  • Molecular Weight : 281.31 g/mol
  • Key Features : The compound features a benzyloxy group at the 6-position and a carboxylate ester group, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate has been investigated for its potential as a therapeutic agent. Key areas of focus include:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. Studies have shown promising results in various cancer models, suggesting its potential as a lead compound for drug development .
  • Antimicrobial Properties : The compound exhibits activity against a range of microbial pathogens, making it a candidate for the development of new antimicrobial agents. Mechanistic studies suggest that it may disrupt microbial cell membranes or inhibit essential enzymes.

Biological Research

The compound is utilized in biological studies to understand its mechanism of action:

  • Enzyme Interaction Studies : this compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various biochemical pathways .
  • Receptor Modulation : It has been studied for its ability to bind to specific receptors, potentially leading to therapeutic effects in conditions such as inflammation and metabolic disorders .

Industrial Applications

In addition to its research applications, this compound is also explored for its utility in industrial processes:

  • Synthesis of Dyes and Pigments : The compound can serve as a precursor in the synthesis of various dyes and pigments due to its stable aromatic structure and functional groups.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through modulation of signaling pathways associated with cell survival.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's mechanism involving disruption of bacterial membrane integrity, making it a promising candidate for further development into antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 6-(benzyloxy)-1H-indole-2-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific molecular targets, while the indole ring facilitates its integration into biological systems. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula MW (g/mol) CAS RN Key Properties/Applications
Methyl 6-hydroxy-1H-indole-2-carboxylate -OH (6) C₁₀H₉NO₃ 191.18 4382-54-1 Deprotected derivative; used in further functionalization .
Ethyl 6-methoxy-1H-indole-2-carboxylate -OCH₃ (6), -COOEt (2) C₁₂H₁₃NO₃ 219.24 15050-04-1 Methoxy group enhances lipophilicity; used as a stable intermediate .
Methyl 5-benzyloxy-1H-indole-2-carboxylate -OBn (5) C₁₇H₁₅NO₃ 281.31 - Benzyloxy at position 5; saponified to carboxylic acids (98% yield) .
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate -CF₃ (6) C₁₁H₈F₃NO₂ 243.18 887360-34-1 Electron-withdrawing CF₃ group; potential CNS drug candidate .
Methyl 6-chloro-1H-indole-5-carboxylate -Cl (6), -COOMe (5) C₁₀H₈ClNO₂ 209.63 - Chloro substituent enables nucleophilic substitutions; precursor to glyoxylamide derivatives .
6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid -OBn (6), -COOH (2), -Et (1) C₁₈H₁₇NO₃ 295.33 1240568-01-7 Free carboxylic acid enhances hydrogen-bonding potential; explored in PROTAC synthesis .

Impact of Substituents on Physicochemical Properties

  • Lipophilicity :

    • The benzyloxy group in methyl 6-(benzyloxy)-1H-indole-2-carboxylate increases lipophilicity compared to hydroxyl or methoxy analogs, influencing membrane permeability in biological systems .
    • Trifluoromethyl (CF₃) substitution further enhances lipophilicity and metabolic stability .
  • Solubility :

    • Hydroxyl-containing derivatives (e.g., methyl 6-hydroxy-1H-indole-2-carboxylate) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
    • Benzyloxy and trifluoromethyl groups reduce solubility, favoring organic-phase reactions .
  • Thermal Stability: this compound derivatives show moderate melting points (e.g., 184–186°C for hydrogenolysis products) , whereas ethyl esters like ethyl 6-methoxy-1H-indole-2-carboxylate have lower melting points due to increased alkyl chain flexibility .

Biological Activity

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzyloxy group at the 6-position and a carboxylate ester at the 2-position of the indole ring. The structural formula is represented as follows:

C17H15NO3\text{C}_{17}\text{H}_{15}\text{N}\text{O}_3

This compound's unique structure contributes to its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The benzyloxy group enhances binding affinity to specific molecular targets, while the indole ring facilitates integration into biological systems. This compound may modulate signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, compounds related to this structure have demonstrated IC50 values ranging from 0.57 µM to 5.74 µM against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHeLa0.73
Similar Indole DerivativeHepG25.74
PodophyllotoxinHeLa2.36
EtoposideHeLa2.34

Hepatitis C Virus Inhibition

This compound has been investigated for its potential as an inhibitor of the NS3 protease in the Hepatitis C virus (HCV). This enzyme is crucial for viral replication, and compounds that inhibit its activity could provide therapeutic benefits against HCV infections.

Case Studies

In a study focused on indole derivatives, this compound was synthesized and evaluated for its biological activity. The results indicated that modifications at the benzyloxy group significantly impacted the compound's efficacy against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable intermediate in drug discovery and development. Its ability to undergo further synthetic transformations allows researchers to design novel therapeutic agents targeting various diseases, including cancer and viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-(benzyloxy)-1H-indole-2-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between indole-2-carboxylate derivatives and benzyl-protected intermediates. For example, analogous compounds like ethyl-1H-indole-2-carboxylate are reacted with aminobenzophenones using sodium ethoxide in DMF at 100–150°C, followed by purification via column chromatography . Key parameters include reagent stoichiometry (e.g., 1.1 equiv of formyl-indole derivatives), solvent choice (e.g., acetic acid for reflux conditions), and reaction duration (3–5 hours). Optimization via Design of Experiments (DoE) is recommended to balance yield and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store at 2–8°C in a dry, ventilated environment to prevent decomposition. Use airtight containers to avoid moisture exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling. In case of spills, evacuate the area, use inert adsorbents (e.g., vermiculite), and dispose of waste via licensed facilities .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm structural integrity (e.g., benzyloxy and methyl ester peaks). IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}). High-performance liquid chromatography (HPLC) with ≥95% purity thresholds ensures quality. Mass spectrometry (MS) validates molecular weight (e.g., C18 _{18}H17 _{17}NO3 _3, MW 295.33 g/mol) .

Advanced Research Questions

Q. How can researchers mitigate discrepancies in reported biological activities of derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., in vitro vs. in vivo models). Validate findings using orthogonal assays (e.g., enzyme inhibition and cell viability tests). For lipid-lowering effects, compare hyperlipidemic rat models with human cell lines. Cross-reference toxicity data (e.g., acute oral toxicity H302) to rule out confounding factors .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Combine density functional theory (DFT) calculations with molecular docking to model interactions at the indole ring’s 2-carboxylate site. Use software like Gaussian or Schrödinger to simulate reaction intermediates. Validate predictions via small-scale experiments (e.g., testing nucleophilic attack at the benzyloxy group) .

Q. How can stability under varying experimental conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes). Monitor degradation via HPLC and identify byproducts using LC-MS. For thermal stability, use differential scanning calorimetry (DSC) to detect exothermic decomposition events .

Q. What strategies enable selective functionalization of the indole core for targeted drug discovery?

  • Methodological Answer : Protect the 2-carboxylate group with methyl esters to direct electrophilic substitution to the 5- or 6-positions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. For benzyloxy deprotection, employ hydrogenolysis (H2 _2/Pd-C) or acidic conditions (TFA) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Reactant of Route 2
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methyl 6-(benzyloxy)-1H-indole-2-carboxylate

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